2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile
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Overview
Description
2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound with a complex aromatic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both amino and nitrile functional groups, allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and benzyl cyanide.
Formation of Intermediate: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form an intermediate compound.
Cyclization: The intermediate is then subjected to a cyclization reaction, often using a catalyst like ammonium acetate, to form the desired aromatic ring structure.
Introduction of Amino Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen, alkyl, or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile serves as a precursor for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
In the materials science field, this compound can be used to create novel polymers or as a component in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in coordination with metal ions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-methoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile
- 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
- 2-amino-4-(4-fluorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Uniqueness
Compared to its analogs, 2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile features an ethoxy group, which can influence its solubility, reactivity, and biological activity. The presence of the ethoxy group can enhance the compound’s ability to interact with hydrophobic environments, potentially increasing its efficacy in certain applications.
Properties
Molecular Formula |
C22H17N3O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C22H17N3O/c1-2-26-17-10-8-16(9-11-17)19-12-18(15-6-4-3-5-7-15)20(13-23)22(25)21(19)14-24/h3-12H,2,25H2,1H3 |
InChI Key |
MZCOSEUTRLHWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N |
Origin of Product |
United States |
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